molecular formula C17H18Cl2N2O2S B2617354 2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide CAS No. 2034548-38-2

2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide

Cat. No.: B2617354
CAS No.: 2034548-38-2
M. Wt: 385.3
InChI Key: YQDKVUZHUZGHHG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring, a furan ring attached to the thiomorpholine moiety, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 2,5-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 2-(furan-2-yl)-2-thiomorpholinoethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring and thiomorpholine moiety can undergo oxidation or reduction reactions, leading to different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Derivatives with different substituents on the benzene ring.

    Oxidation: Oxidized forms of the furan ring or thiomorpholine moiety.

    Reduction: Reduced forms of the furan ring or thiomorpholine moiety.

    Hydrolysis: 2,5-dichlorobenzoic acid and 2-(furan-2-yl)-2-thiomorpholinoethylamine.

Scientific Research Applications

2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2,2-di(furan-2-yl)ethyl)benzamide
  • 2,5-dichloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide

Uniqueness

2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzene ring.

Properties

IUPAC Name

2,5-dichloro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-12-3-4-14(19)13(10-12)17(22)20-11-15(16-2-1-7-23-16)21-5-8-24-9-6-21/h1-4,7,10,15H,5-6,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDKVUZHUZGHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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